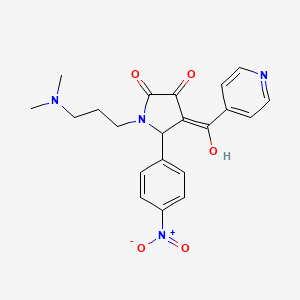

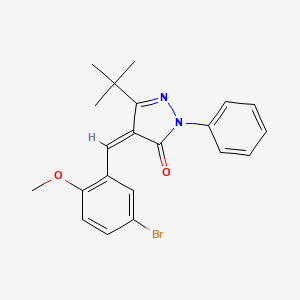

![molecular formula C13H11N3O2S B2584571 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 81516-39-4](/img/structure/B2584571.png)

2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound that belongs to the class of [1,3,4]thiadiazolo[3,2-a]pyrimidines . These compounds are known for their wide range of biological activities such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .

Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives has been achieved through a one-pot method. This involves a combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The synthesis process is facilitated by the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The π–π accumulation structure of supramolecular self-assembly was also discussed in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques such as mass spectrometry, IR, 1H-NMR, 13C-NMR, and elemental analysis .

Aplicaciones Científicas De Investigación

Green Synthesis and Characterisation

This compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo [4,5]thiazolo [3,2-a]pyrimidines . The synthesis involved a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst and no need for column chromatography .

One-Pot Synthesis Method

A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo [3,2-a]pyrimidin-5-one derivatives . This method involves the combination of [3 + 3] cycloaddition, reduction, deamination reactions . This method allows for the synthesis of fused heterocyclic compounds .

Xanthine Oxidase Inhibitory Activity

Research has been conducted into the xanthine oxidase inhibitory activity of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives . This could potentially have applications in the treatment of diseases such as gout, where xanthine oxidase plays a key role .

Synthesis and Spectral Investigations

The compound has been used in the synthesis and spectral investigations of 2,5,7-Triaryl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones . This research could potentially lead to the development of new materials with unique properties .

Mecanismo De Acción

In terms of biological activity, some derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been found to inhibit xanthine oxidase , an enzyme involved in the metabolism of purines in the body. Inhibition of this enzyme can help manage conditions like gout, where there is an excess of uric acid.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-8-7-11(17)16-13(14-8)19-12(15-16)9-5-3-4-6-10(9)18-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEBZVFVLRMDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

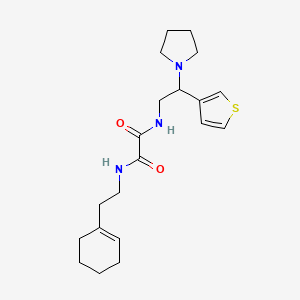

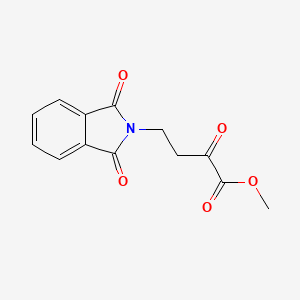

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

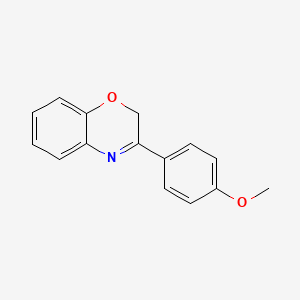

![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)

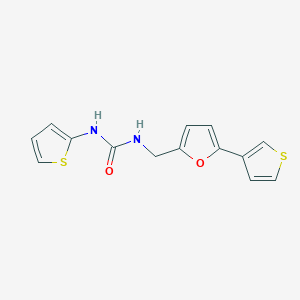

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)

![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

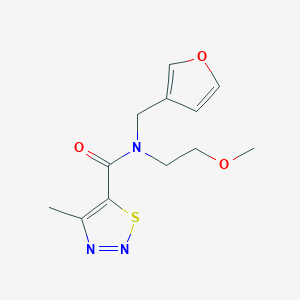

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)